molecular formula C6H7NO4 B13103424 2,4-Dioxopiperidine-3-carboxylic acid CAS No. 220947-80-8

2,4-Dioxopiperidine-3-carboxylic acid

Cat. No.: B13103424
CAS No.: 220947-80-8
M. Wt: 157.12 g/mol
InChI Key: MYLMBOMRQSIPHM-UHFFFAOYSA-N
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Description

2,4-Dioxopiperidine-3-carboxylic acid is a bicyclic organic compound featuring a piperidine ring with two ketone groups at positions 2 and 4 and a carboxylic acid substituent at position 2. The presence of both ketone and carboxylic acid groups enhances its ability to participate in hydrogen bonding and metal coordination, which are critical for interactions in biological systems or catalytic processes.

Properties

IUPAC Name

2,4-dioxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c8-3-1-2-7-5(9)4(3)6(10)11/h4H,1-2H2,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLMBOMRQSIPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665752
Record name 2,4-Dioxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220947-80-8
Record name 2,4-Dioxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable amine with a dicarboxylic acid derivative under controlled conditions. For example, the cyclization of 3-aminopropanoic acid derivatives can yield the desired piperidine ring structure .

Industrial Production Methods: Industrial production of 2,4-Dioxopiperidine-3-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale and desired application .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups depending on the reaction conditions .

Scientific Research Applications

2,4-Dioxopiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4-Dioxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The oxo groups and carboxylic acid moiety can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Carboxylic Acid Derivatives

a. 7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 19h)

  • Structure: Contains a fluoroquinolone core fused with a piperidine ring modified by methoxybenzyloxyimino and cyclopropyl groups.
  • Key Differences: The quinolone scaffold introduces planar aromaticity, enhancing DNA gyrase inhibition (common in antibiotics), unlike the non-aromatic dioxopiperidine core. Fluorine at position 6 increases lipophilicity and bioavailability compared to the unsubstituted dioxopiperidine derivative .

b. Nipecotic Acid Prodrugs

  • Structure : Piperidine-3-carboxylic acid derivatives (e.g., nipecotic acid) lack the 2,4-diketone groups.
  • Key Differences: The absence of ketones reduces electrophilicity, favoring GABA reuptake inhibition (a known property of nipecotic acid).
Pyridine-Carboxylic Acid Derivatives

a. 2,4-Pyridinedicarboxylic Acid (Lutidinic Acid)

  • Structure : A pyridine ring with carboxylic acid groups at positions 2 and 3.
  • Key Differences: Pyridine’s aromaticity enhances stability under acidic conditions compared to the partially saturated dioxopiperidine. Dual carboxylic acids enable strong metal chelation (e.g., with Fe³⁺ or Cu²⁺), a property less pronounced in 2,4-dioxopiperidine-3-carboxylic acid .

b. 3,6-Dichloropyridine-2-carboxylic Acid

  • Structure : Chlorine substituents at positions 3 and 6 on a pyridine-carboxylic acid backbone.
  • Key Differences: Chlorine atoms increase acidity (pKa ~2.5 vs. ~4.5 for dioxopiperidine derivative) and reactivity in nucleophilic substitution reactions. Potential herbicidal activity, contrasting with the unexplored agrochemical applications of 2,4-dioxopiperidine-3-carboxylic acid .
Substituted Piperidine Derivatives

a. 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic Acid

  • Structure : A piperidine ring with a 6-ketone, 3-carboxylic acid, and aryl substituents.
  • The 6-ketone may stabilize enol tautomers, altering reactivity compared to the 2,4-diketone configuration .

b. (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Structure : Includes a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent.
  • Key Differences: The Boc group improves solubility in organic solvents, facilitating synthetic manipulation, whereas 2,4-dioxopiperidine-3-carboxylic acid’s polar groups favor aqueous solubility.

Physicochemical and Pharmacological Data Comparison

Compound Molecular Weight Key Functional Groups Solubility (Water) Biological Activity Reference
2,4-Dioxopiperidine-3-carboxylic acid ~171.14 g/mol 2,4-diketone, 3-COOH Moderate Enzyme inhibition (hypothetical) N/A
Compound 19h 525.21 g/mol Fluoroquinolone, 3-COOH Low Antibacterial
Nipecotic Acid 143.18 g/mol Piperidine-3-COOH High GABA reuptake inhibition
2,4-Pyridinedicarboxylic acid 167.12 g/mol Pyridine, 2,4-di-COOH High Metal chelation
3,6-Dichloropyridine-2-carboxylic acid 191.99 g/mol Pyridine, 3,6-Cl, 2-COOH Low Herbicidal

Key Research Findings

  • Synthetic Utility : 2,4-Dioxopiperidine-3-carboxylic acid’s diketone structure is advantageous for synthesizing peptidomimetics, as it mimics proline transition states in protease substrates .
  • Bioactivity Gaps: Unlike fluoroquinolone derivatives (e.g., Compound 19h), 2,4-dioxopiperidine-3-carboxylic acid lacks documented antimicrobial activity, highlighting the importance of aromatic cores in DNA gyrase inhibition .
  • Stability : Pyridine derivatives (e.g., 2,4-pyridinedicarboxylic acid) exhibit higher thermal stability (mp ~245°C) compared to piperidine-based analogs, which often decompose below 200°C .

Biological Activity

2,4-Dioxopiperidine-3-carboxylic acid (C6H7NO4) is a heterocyclic compound characterized by its unique structural features, including two carbonyl groups and a carboxylic acid functional group within a six-membered piperidine ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of 2,4-Dioxopiperidine-3-carboxylic acid, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

2,4-Dioxopiperidine-3-carboxylic acid has a molecular weight of approximately 157.125 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which contribute to its versatility in organic synthesis and potential modifications for enhanced biological activity.

The biological activity of 2,4-Dioxopiperidine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the carboxylic acid and carbonyl groups enhances its reactivity with enzymes and receptors, influencing their activity. While specific pathways remain to be fully elucidated, preliminary studies suggest that this compound may modulate various biological processes.

Biological Activity

Research indicates that 2,4-Dioxopiperidine-3-carboxylic acid exhibits several notable biological activities:

  • Antimicrobial Activity : Some studies have explored the compound's potential as an antimicrobial agent. Its structural characteristics may allow it to inhibit bacterial growth through interference with cellular processes.
  • Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to cognitive function and potential applications in treating neuropsychiatric disorders .
  • Antitumor Properties : Preliminary research suggests that derivatives of 2,4-Dioxopiperidine-3-carboxylic acid may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have assessed the biological activity of 2,4-Dioxopiperidine-3-carboxylic acid and its derivatives:

  • Antimicrobial Studies : A study published in 2022 evaluated the antibacterial properties of various piperidine derivatives, including 2,4-Dioxopiperidine-3-carboxylic acid. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Neuropharmacology : Research published in 2013 explored the effects of related compounds on mGlu5 receptors in models of schizophrenia. The findings revealed that modifications to the piperidine structure could enhance receptor selectivity and efficacy .
  • Cytotoxicity Assays : A recent investigation tested the cytotoxic effects of modified 2,4-Dioxopiperidine-3-carboxylic acid derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited promising antitumor activity, warranting further exploration into their mechanisms.

Comparative Analysis

To contextualize the unique properties of 2,4-Dioxopiperidine-3-carboxylic acid, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
2-PiperidinoneC5H9NOContains one carbonyl group; less reactive
1-Hydroxy-2-piperidinoneC6H11NOHydroxyl group replaces one carbonyl; different reactivity
2,5-DioxopiperidineC6H8N2O2Contains two carbonyls but lacks carboxylic acid
2,4-Dioxopiperidine-3-carboxylic acid C6H7NO4 Unique due to two carbonyls and a carboxylic acid functionality

This table illustrates how the specific arrangement of functional groups in 2,4-Dioxopiperidine-3-carboxylic acid enhances its reactivity and biological activity compared to similar compounds.

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